molecular formula C21H22N2O2S B2907435 2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705353-08-7

2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2907435
CAS No.: 1705353-08-7
M. Wt: 366.48
InChI Key: LOCCKMXYHFQCAQ-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a sophisticated small molecule of significant interest in oncological and pharmacological research, particularly in the investigation of breast cancer therapeutics. Its complex molecular architecture integrates a benzisoxazole moiety, a heterocycle recognized in medicinal chemistry for its prevalence in bioactive compounds, with a 1,4-thiazepane ring system, contributing to conformational flexibility and potential for high-affinity target binding . Current research indicates that compounds within this structural class are being evaluated as potential inhibitors of 5-hydroxytryptamine receptor (5-HTR1D) signaling pathways . The 5-HTR1D receptor has been identified as a therapeutic target in oncology, with studies showing that its expression is upregulated in certain aggressive cancers and that its inhibition can decrease cancer cell viability . The strategic design of this molecule makes it a valuable chemical tool for researchers studying the role of serotonin receptors in tumor progression and for developing novel targeted cancer therapies. Its primary research value lies in its application in in vitro studies to elucidate mechanisms of cancer cell proliferation and to explore new combination treatment strategies, potentially with other pathway inhibitors such as those targeting 5-HTR1B .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-6-2-3-7-16(15)20-10-11-23(12-13-26-20)21(24)14-18-17-8-4-5-9-19(17)25-22-18/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCCKMXYHFQCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]isoxazole moiety
  • A thiazepan ring
  • An ethanone functional group

This unique combination may contribute to its diverse biological effects.

Anticancer Activity

Research indicates that derivatives of benzo[d]isoxazole exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study evaluating related compounds, an IC50 value of 8.6 µM was reported for certain derivatives against specific cancer targets .

Antipsychotic Effects

Benzisoxazole derivatives are known for their antipsychotic effects. The structural features of this compound may enhance its affinity for dopamine receptors, which is critical in managing psychotic disorders. In behavioral assays, similar compounds have shown efficacy in blocking amphetamine-induced behaviors, suggesting potential use in treating schizophrenia .

Anti-inflammatory Properties

Compounds with the benzo[d]isoxazole framework have also demonstrated anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an antagonist or partial agonist at neurotransmitter receptors, influencing pathways linked to mood and cognition.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on a series of benzo[d]isoxazole analogues reported significant anticancer activity with varying potencies based on structural modifications .
  • Neuropharmacological Assessment : Behavioral tests on similar compounds indicated their potential as antipsychotics, with one derivative showing prolonged effects in animal models .
  • Inflammation Models : In vitro studies demonstrated that certain benzo[d]isoxazole derivatives could reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
1Anticancer8.6
2AntipsychoticN/A
3Anti-inflammatoryN/A

Scientific Research Applications

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesis, and relevant case studies.

Chemical Properties and Structure

This compound features a benzo[d]isoxazole moiety, which is known for its diverse biological activities. The structural components include:

  • Benzo[d]isoxazole : A bicyclic structure that contributes to pharmacological properties.
  • Thiazepan ring : A seven-membered ring containing sulfur and nitrogen, enhancing the compound's interaction with biological targets.

The molecular formula is C24H24N4OC_{24}H_{24}N_{4}O, and its molecular weight is approximately 416.5 g/mol.

Medicinal Chemistry

The compound's unique structure suggests potential therapeutic applications:

  • Antitumor Activity : Compounds with benzo[d]isoxazole derivatives have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, benzimidazole analogues have shown promising results as inhibitors of Indolamine 2,3-dioxygenase-1 (IDO1), a target for cancer immunotherapy .
  • Anxiolytic Effects : Similar compounds have been explored for their anxiolytic properties, providing a basis for developing new treatments for anxiety disorders while minimizing side effects associated with traditional benzodiazepines .

Research indicates that derivatives of the benzo[d]isoxazole structure exhibit significant biological activity:

  • Neuropharmacology : Investigations into the neuropharmacological effects of such compounds suggest they may modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been a focus of research, particularly in the context of cancer therapy and metabolic disorders.

Synthesis and Characterization

Synthesis methods for this compound typically involve multi-step reactions:

  • Cycloaddition Reactions : Techniques such as [3+2] cycloaddition reactions can be employed to construct the isoxazole ring effectively .
  • Characterization Techniques : Various analytical techniques including NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds.

Case Study 1: Antitumor Efficacy

A study highlighted the antitumor activity of benzimidazole derivatives, which share structural similarities with this compound. These derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting a potential pathway for therapeutic development .

Case Study 2: Neuropharmacological Investigation

Research into related compounds has shown that they can interact with GABA receptors, leading to anxiolytic effects without the sedative side effects typical of traditional anxiolytics. This opens avenues for developing safer alternatives for anxiety treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]isoxazole or Benzo[d]thiazole Moieties

The compound shares structural homology with several derivatives reported in the literature. Key comparisons include:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Biological Activity/Notes References
LX2931 Benzo[d]isoxazol-3-yl, tetrahydroxybutyl-imidazole C₁₃H₁₈N₂O₄ 278.3 SPL inhibitor; reduces RA symptoms in mice (dose-dependent)
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone Benzo[d]thiazol-2-yl, 2-chlorophenyl, sulfone group C₁₉H₁₇ClN₂O₃S₂ 420.9 No bioactivity reported; structural emphasis on sulfone
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone Thioether linkage, pyrrolidinylmethyl substitution C₁₉H₂₅N₃OS₃ 407.6 Unknown activity; structural diversity in side chains
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone Benzo[d][1,3]dioxole, 2-chlorophenyl C₂₀H₂₀ClNO₃S 389.9 No activity data; chloro-substituted aryl group
Target Compound Benzo[d]isoxazol-3-yl, o-tolyl-substituted thiazepane Not explicitly provided Hypothesized SPL/kinase modulation based on analogs

Key Structural and Functional Differences

Heterocyclic Core Modifications: The target compound’s benzo[d]isoxazole core distinguishes it from benzo[d]thiazole derivatives (e.g., ). Replacement of the sulfone group (in ) with a keto-ethyl group in the target compound may alter electron distribution and binding affinity.

Substituent Effects :

  • The o-tolyl group (ortho-methylphenyl) on the thiazepane ring contrasts with the 2-chlorophenyl group in . Chlorine’s electron-withdrawing nature vs. methyl’s electron-donating properties could influence receptor interactions.
  • Compounds with pyrrolidinylmethyl side chains (e.g., ) introduce basic nitrogen centers, which may enhance solubility or target engagement compared to aryl-substituted analogs.

The absence of a sulfone group (as in ) might reduce oxidative stress or off-target interactions, though this requires experimental validation.

Q & A

(Basic) What are the established synthetic routes for 2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone?

The synthesis typically involves multi-step protocols, including:

  • Cyclization : Formation of the thiazepane ring via acid-catalyzed cyclization of precursor amines or thiols. For example, strong acids (e.g., HCl) are used to facilitate ring closure .
  • Acylation : Introduction of the benzo[d]isoxazole moiety using coupling agents like DCC (dicyclohexylcarbide) or EDCI in anhydrous solvents (e.g., DMF or THF) under reflux .
  • Functionalization : The o-tolyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperature (80–120°C) .
    Yield optimization relies on solvent polarity (e.g., ethanol vs. DMF) and stoichiometric control of reagents .

(Basic) Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the thiazepane and benzo[d]isoxazole groups. Aromatic protons in the o-tolyl substituent appear as distinct doublets (δ 6.8–7.5 ppm), while thiazepane protons show splitting patterns between δ 3.0–4.5 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and C-N stretches (~1250 cm1^{-1}) .

(Basic) What preliminary biological activities have been reported for structurally analogous thiazepane derivatives?

Similar compounds exhibit:

  • Receptor Modulation : Thiazepane-containing derivatives interact with GABAA_A or serotonin receptors due to conformational flexibility of the 7-membered ring .
  • Antimicrobial Activity : Analogues with substituted aryl groups show MIC values as low as 1–5 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • CNS Applications : Benzoxazole/thiazepane hybrids demonstrate neuroprotective effects in in vitro models, attributed to redox modulation .

(Advanced) How can reaction conditions be optimized to improve synthetic yields?

Strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency compared to ethanol, but may require lower temperatures to avoid side reactions .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand additives (e.g., XPhos) improve cross-coupling efficiency for o-tolyl introduction .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) for cyclization steps, achieving >80% yield in select cases .

(Advanced) How should researchers address discrepancies in bioactivity data across studies?

Common pitfalls and solutions:

  • Sample Degradation : Organic degradation during prolonged bioassays (e.g., 9-hour incubations) alters activity. Stabilize samples via continuous cooling (4°C) and inert atmospheres .
  • Structural Variants : Subtle changes in substituents (e.g., chloro vs. methyl groups) drastically alter receptor binding. Validate purity via HPLC (>95%) before testing .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to reduce inter-lab discrepancies .

(Advanced) What computational approaches predict the compound’s pharmacokinetic or target-binding properties?

Recommended methods:

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Basis sets like 6-31G(d,p) are effective for heterocyclic systems .
  • Molecular Docking : Simulate interactions with targets (e.g., 5-HT2A_{2A} receptors) using AutoDock Vina or Schrödinger Suite. Focus on key residues (e.g., Asp155 for serotonin receptors) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA <70 Å2^2 favors CNS penetration) .

(Advanced) What strategies resolve challenges in regioselective functionalization of the thiazepane ring?

Critical considerations:

  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution toward the 7-position .
  • Steric Control : Bulky ligands in cross-coupling reactions favor substitution at less hindered positions (e.g., para to the thiazepane’s sulfur atom) .
  • Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., meta-substituted aryl groups), while higher temperatures shift to thermodynamically stable isomers .

(Basic) What are the stability profiles of this compound under varying storage conditions?

Stability data for analogues suggest:

  • Thermal Stability : Decomposition above 150°C; store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The ethanone group is prone to hydrolysis in aqueous media (pH >9). Use lyophilization for long-term storage .

(Advanced) How can researchers validate the proposed mechanism of action for this compound?

Methodological approaches:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) to purified protein targets .
  • CRISPR-Cas9 Knockouts : Confirm target specificity by deleting putative receptors (e.g., GPCRs) in cellular models .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes (e.g., altered neurotransmitter levels in neural cells) .

(Basic) What safety precautions are recommended during synthesis?

  • Toxic Reagents : Handle thiol-containing intermediates (e.g., thioureas) in fume hoods due to volatility and irritancy .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

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